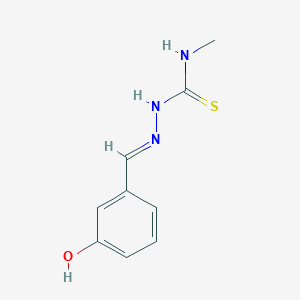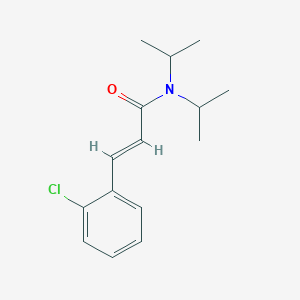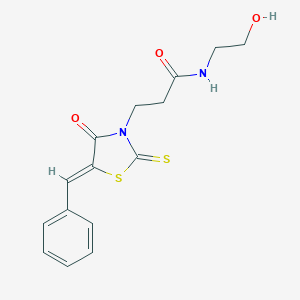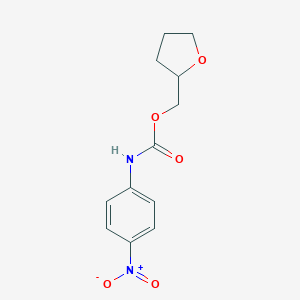![molecular formula C13H21BrN2O2S B255359 4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)
4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide, commonly known as BDBES, is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water, ethanol, and acetone. BDBES has been widely used in scientific research for its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of BDBES is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and the modulation of ion channels such as the voltage-gated potassium channel.
Biochemical and Physiological Effects
BDBES has been shown to have various biochemical and physiological effects in different organisms. In humans, BDBES has been found to inhibit the growth of cancer cells and reduce inflammation. In plants, BDBES has been shown to enhance root growth and increase the resistance to abiotic stress such as drought and salinity.
Avantages Et Limitations Des Expériences En Laboratoire
BDBES has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, BDBES also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the research on BDBES. One potential direction is the development of BDBES-based therapeutics for the treatment of cancer and other diseases. Another direction is the investigation of the potential use of BDBES as a plant growth regulator and pesticide. Additionally, the synthesis of novel materials using BDBES as a precursor is an exciting area of research that holds promise for various applications.
Méthodes De Synthèse
BDBES can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with diethylamine and propylene oxide to form 4-bromo-N-(diethylamino)propylaniline. The intermediate product is then reacted with sulfuryl chloride to form BDBES.
Applications De Recherche Scientifique
BDBES has been extensively used in scientific research for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, BDBES has been studied for its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. In agriculture, BDBES has been investigated for its potential use as a plant growth regulator and pesticide. In materials science, BDBES has been studied for its potential use as a precursor for the synthesis of novel materials.
Propriétés
Nom du produit |
4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21BrN2O2S |
Poids moléculaire |
349.29 g/mol |
Nom IUPAC |
4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide |
InChI |
InChI=1S/C13H21BrN2O2S/c1-3-16(4-2)11-5-10-15-19(17,18)13-8-6-12(14)7-9-13/h6-9,15H,3-5,10-11H2,1-2H3 |
Clé InChI |
OOJWIVIRHRJOCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)Br |
SMILES canonique |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)

![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)


![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
